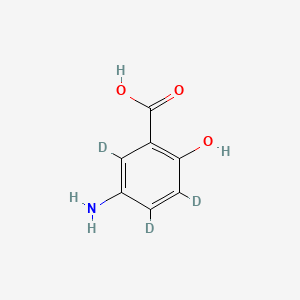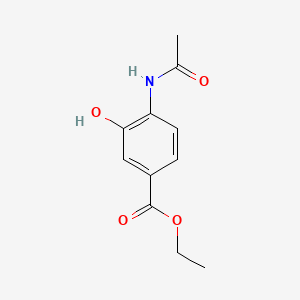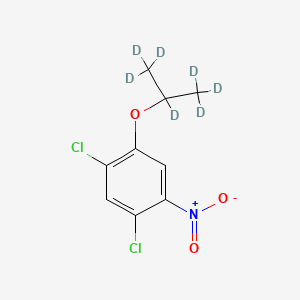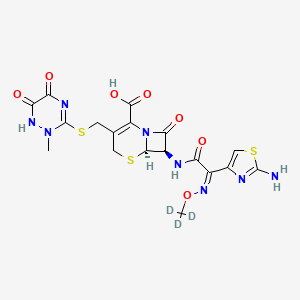
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide typically involves the iodination of a deuterated phenyl ring followed by the introduction of the N,N-dimethylacetamide group. The reaction conditions often require the use of a strong base and an iodinating agent such as iodine or an iodine-containing compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme kinetics due to its deuterated nature.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the rate of metabolic reactions, making it useful for studying enzyme kinetics and metabolic pathways. The compound can also act as a precursor in the synthesis of other biologically active molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodophenylacetic Acid: A non-deuterated analogue used in similar applications.
Diclofenac-d4: A deuterated nonsteroidal anti-inflammatory drug.
Uniqueness
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is unique due to its deuterated nature, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
1217360-63-8 |
|---|---|
Molekularformel |
C10H12INO |
Molekulargewicht |
293.141 |
IUPAC-Name |
N,N-dimethyl-2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetamide |
InChI |
InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3/i3D,4D,5D,6D |
InChI-Schlüssel |
BPDRJYYNQKBYBG-LNFUJOGGSA-N |
SMILES |
CN(C)C(=O)CC1=CC=CC=C1I |
Synonyme |
6-Iodo-N,N-dimethyl-benzene-2,3,4,5-d4-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


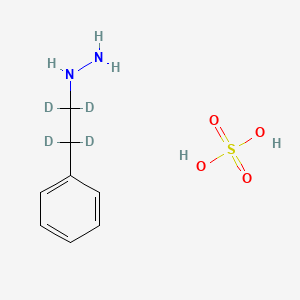
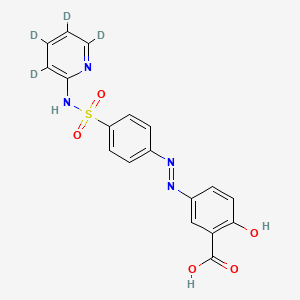
![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)
